Kenpaullone

描述

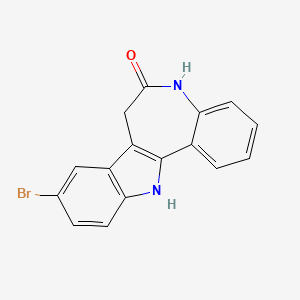

inhibits CDK1/cyclin B; structure in first source

属性

IUPAC Name |

9-bromo-7,12-dihydro-5H-indolo[3,2-d][1]benzazepin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrN2O/c17-9-5-6-14-11(7-9)12-8-15(20)18-13-4-2-1-3-10(13)16(12)19-14/h1-7,19H,8H2,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQUXFYAWXPMDOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C3=CC=CC=C3NC1=O)NC4=C2C=C(C=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10161994 | |

| Record name | 9-Bromo-7,12-dihydroindolo(3,2-d)(1)benzazepin-6(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10161994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142273-20-9 | |

| Record name | Kenpaullone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142273-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kenpaullone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142273209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | kenpaullone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=664704 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Bromo-7,12-dihydroindolo(3,2-d)(1)benzazepin-6(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10161994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Kenpaullone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Kenpaullone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T72H2BL53P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Multi-Faceted Mechanism of Kenpaullone in Neuronal Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kenpaullone, a member of the paullone family of benzazepinones, has emerged as a significant small molecule in neuroscience research due to its neuroprotective and neurogenic properties.[1][2] Initially identified as a potent inhibitor of cyclin-dependent kinases (CDKs), its mechanism of action in neuronal cells is now understood to be more complex, primarily revolving around its potent inhibition of Glycogen Synthase Kinase-3β (GSK-3β).[3][4] This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its effects on neuronal cells, supported by quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways.

Core Mechanism of Action: Kinase Inhibition

This compound functions as an ATP-competitive inhibitor, targeting the ATP-binding pocket of several kinases.[1][5] This competitive inhibition prevents the phosphorylation of downstream substrates, thereby modulating various cellular processes critical for neuronal survival, differentiation, and function.[1] The primary targets of this compound in neuronal cells include GSK-3β, various CDKs, and Hematopoietic Progenitor Kinase (HPK1), also known as Germinal Center Kinase (GCK)-like kinase (HGK).[6][7]

Quantitative Data: Kinase Inhibition Profile of this compound

The inhibitory activity of this compound against its key kinase targets has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values provide a measure of the drug's potency.

| Target Kinase | IC50 Value (µM) | Cell/System | Reference |

| Glycogen Synthase Kinase-3β (GSK-3β) | 0.023 - 0.23 | In vitro kinase assays, various cell lines | [1][4][8][9][10] |

| Cyclin-Dependent Kinase 1 (CDK1)/cyclin B | 0.4 | In vitro kinase assay | [1][8][10] |

| Cyclin-Dependent Kinase 2 (CDK2)/cyclin A | 0.68 | In vitro kinase assay | [8][10] |

| Cyclin-Dependent Kinase 5 (CDK5)/p25 | 0.85 | In vitro kinase assay | [5][8] |

| Lymphocyte Kinase (Lck) | 0.47 | In vitro kinase assay | [8] |

Signaling Pathways Modulated by this compound

The therapeutic potential of this compound in neuronal contexts stems from its ability to influence multiple critical signaling cascades.

GSK-3β Inhibition and the Wnt/β-catenin Pathway

GSK-3β is a key negative regulator of the canonical Wnt signaling pathway. In the absence of a Wnt ligand, GSK-3β phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. By inhibiting GSK-3β, this compound prevents β-catenin phosphorylation, leading to its stabilization and accumulation in the cytoplasm.[11] Stabilized β-catenin then translocates to the nucleus, where it acts as a transcriptional co-activator, promoting the expression of genes involved in neuronal differentiation and survival.[11]

Neuroprotection via Dual Inhibition of GSK-3β and HGK

In models of amyotrophic lateral sclerosis (ALS), this compound promotes the survival of motor neurons by dually inhibiting GSK-3β and HGK (MAP4K4).[6] HGK is an upstream kinase in the c-Jun N-terminal kinase (JNK) signaling cascade, which is a well-established neuronal apoptosis pathway.[6] By inhibiting HGK, this compound prevents the activation of this death signaling cascade, thereby blocking the phosphorylation of c-Jun and subsequent apoptosis.[6] This dual-inhibition mechanism highlights a broader neuroprotective profile for this compound beyond its effects on GSK-3β alone.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - LKT Labs [lktlabs.com]

- 3. Repurposing cancer drugs identifies this compound which ameliorates pathologic pain in preclinical models via normalization of inhibitory neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Paullones are potent inhibitors of glycogen synthase kinase-3beta and cyclin-dependent kinase 5/p25 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Small Molecule Screen in Stem Cell-derived Motor Neurons Identifies a Kinase Inhibitor as a Candidate Therapeutic for ALS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A High-content screen identifies compounds promoting the neuronal differentiation and the midbrain dopamine neuron specification of human neural progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. stemcell.com [stemcell.com]

- 9. Identification of GSK3β inhibitor this compound as a temozolomide enhancer against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Small molecule GSK-3 inhibitors increase neurogenesis of human neural progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of Paullones: A Technical Guide to Their Discovery and Initial Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and initial characterization of paullones, a novel class of small-molecule inhibitors of cyclin-dependent kinases (CDKs). It details their synthesis, mechanism of action, and initial structure-activity relationships. This document consolidates key quantitative data on their inhibitory potency and cellular effects into structured tables, presents detailed experimental protocols for their characterization, and visualizes critical signaling pathways and experimental workflows using Graphviz diagrams. This guide is intended to serve as a foundational resource for researchers in oncology, neurodegenerative disease, and drug discovery.

Introduction: The Emergence of a Novel Kinase Inhibitor Scaffold

The relentless progression of the cell cycle is orchestrated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs). Their dysregulation is a hallmark of numerous human cancers, making them attractive targets for therapeutic intervention. In the late 1990s, a novel heterocyclic compound scaffold, the indolo[3,2-d][1]benzazepin-6(5H)-one, was identified as a potent inhibitor of CDKs. This class of compounds was named "paullones" in honor of Dr. Kenneth Paull, the inventor of the COMPARE algorithm which was instrumental in their discovery.

The initial lead compound, 9-bromo-7,12-dihydro-indolo[3,2-d][1]benzazepin-6(5H)-one, was named kenpaullone . Subsequent chemical exploration led to the synthesis of numerous derivatives, including the highly potent alsterpaullone (9-nitro-7,12-dihydro-indolo[3,2-d][1]benzazepin-6(5H)-one). Paullones were found to act as ATP-competitive inhibitors of several CDKs, including CDK1, CDK2, and CDK5.[2] Their ability to induce cell cycle arrest and apoptosis in cancer cell lines established them as a promising new chemotype for anticancer drug development.[2][3] Further research revealed that paullones also potently inhibit glycogen synthase kinase-3β (GSK-3β), a key enzyme implicated in various cellular processes, including the pathogenesis of Alzheimer's disease, thereby expanding their potential therapeutic applications.[4]

Synthesis of the Paullone Scaffold

The core structure of paullones is synthesized through a Fischer indole synthesis. This reaction involves the condensation of a substituted phenylhydrazine with a 1H-[1]benzazepine-2,5(3H,4H)-dione.[1][5][6] Various derivatives can be generated by modifying the substituents on both the phenylhydrazine and the benzazepine precursors.

General Synthetic Scheme:

A common synthetic route involves the reaction of an appropriately substituted 1H-[1]benzazepine-2,5(3H,4H)-dione with a substituted phenylhydrazine in acetic acid, followed by cyclization using a strong acid like sulfuric acid.[7] Further modifications, such as alkylation at the lactam or indole nitrogen, can be achieved by treatment with alkyl halides under basic conditions.[1][5] For instance, selective N-alkylation can be achieved using different base/solvent systems; sodium hydride in THF typically directs alkylation to the lactam nitrogen, while potassium hydroxide in acetone favors substitution at the indole nitrogen.[6]

Quantitative Analysis of Paullone Activity

The initial characterization of paullones involved quantifying their inhibitory activity against various protein kinases and their anti-proliferative effects on cancer cell lines.

Kinase Inhibitory Activity

The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific enzyme. The IC50 values for key paullone derivatives against several kinases are summarized below.

| Compound | CDK1/cyclin B IC50 (µM) | CDK2/cyclin A IC50 (µM) | CDK5/p25 IC50 (µM) | GSK-3β IC50 (µM) |

| This compound | 0.4[2] | 0.68[2] | 0.3[8] | 0.023[8] |

| Alsterpaullone | 0.035[1][5] | - | 0.04[8] | 0.004[8] |

| 10-bromopaullone | - | - | - | - |

| Paullone | - | - | - | - |

| 1-Azathis compound | - | - | - | - |

Note: IC50 values can vary between studies due to different assay conditions.[8]

In Vitro Anti-proliferative Activity

The anti-proliferative activity of paullones was evaluated using the National Cancer Institute's 60-cell line screen (NCI-60). The GI50 value represents the concentration required to inhibit cell growth by 50%.

| Compound | Mean Log GI50 (M) |

| This compound | -4.4 |

| Alsterpaullone | -6.4[1][5] |

| 9-bromo-2,3-dimethoxy-paullone | - |

| 9-trifluoromethyl-paullone | - |

Note: The mean log GI50 is the average of the log GI50 values across all 60 cell lines.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the initial characterization of paullones.

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol describes a method to determine the IC50 value of a paullone derivative against a target kinase using a radiometric filter binding assay.

Materials:

-

Purified active kinase (e.g., CDK1/cyclin B)

-

Kinase-specific substrate (e.g., Histone H1)

-

Paullone derivative stock solution (in DMSO)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 2.5 mM EGTA, 10 µM β-glycerophosphate, 1 mM NaF, 0.1 mM Na3VO4)

-

[γ-³²P]ATP

-

P81 phosphocellulose paper

-

1% Phosphoric acid

-

Scintillation counter and fluid

Procedure:

-

Prepare serial dilutions of the paullone derivative in kinase assay buffer. A final DMSO concentration should be kept constant across all reactions (e.g., <1%).

-

In a microcentrifuge tube, combine the kinase assay buffer, the substrate (e.g., 1 mg/ml Histone H1), and the paullone dilution or vehicle (DMSO).

-

Add the diluted kinase enzyme to the reaction mixture.

-

Initiate the reaction by adding [γ-³²P]ATP to a final concentration of 15 µM.[9]

-

Incubate the reaction mixture at 30°C for 10-30 minutes.[9][10]

-

Terminate the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper strip.[10]

-

Wash the P81 paper strips three times for 10 minutes each in 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.[10]

-

Transfer the washed P81 paper to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each paullone concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

Cell Viability Assay (MTT Assay)

This protocol outlines a method to determine the GI50 value of a paullone derivative in a specific cancer cell line.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Paullone derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Spectrophotometer

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of the paullone derivative in complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing the paullone dilutions or vehicle control.

-

Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

-

Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a spectrophotometer.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the effect of paullones on cell cycle distribution.

Materials:

-

Cancer cell line

-

Complete cell culture medium

-

Paullone derivative

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells and treat them with the desired concentration of the paullone derivative or vehicle control for a specified time (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash them once with PBS.[11]

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 24 hours.[11]

-

Centrifuge the fixed cells to remove the ethanol and wash them once with PBS.

-

Resuspend the cell pellet in the PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Use cell cycle analysis software (e.g., ModFit) to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[11]

Visualizing Paullone's Mechanism of Action and Characterization

Signaling Pathway of CDK Inhibition by Paullones

The following diagram illustrates the central role of CDKs in cell cycle progression and how paullones exert their inhibitory effect.

Caption: Paullones inhibit CDK/cyclin complexes, blocking cell cycle progression.

Experimental Workflow for Paullone Characterization

The following diagram outlines the typical experimental workflow for the initial characterization of a novel paullone derivative.

Caption: Workflow for the initial characterization of novel paullone derivatives.

Conclusion and Future Directions

The discovery of paullones marked a significant advancement in the field of kinase inhibitors. Their unique chemical scaffold and potent inhibitory activity against key cell cycle and disease-related kinases have established them as invaluable research tools and promising therapeutic leads. The initial characterization, as detailed in this guide, laid the groundwork for extensive structure-activity relationship studies, leading to the development of second-generation paullones with improved potency and selectivity. Future research will likely focus on optimizing the pharmacokinetic properties of paullones, exploring their efficacy in various disease models, and identifying novel therapeutic applications for this versatile class of compounds.

References

- 1. Paullones, a series of cyclin-dependent kinase inhibitors: synthesis, evaluation of CDK1/cyclin B inhibition, and in vitro antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery and initial characterization of the paullones, a novel class of small-molecule inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alsterpaullone, a novel cyclin-dependent kinase inhibitor, induces apoptosis by activation of caspase-9 due to perturbation in mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Paullones are potent inhibitors of glycogen synthase kinase-3beta and cyclin-dependent kinase 5/p25 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. benchchem.com [benchchem.com]

- 11. aacrjournals.org [aacrjournals.org]

The Core Targets of Kenpaullone: A Technical Guide to its Inhibitory Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kenpaullone, a member of the paullone family of small molecules, has emerged as a significant tool in cellular and molecular biology research due to its potent inhibitory activity against key protein kinases. As an ATP-competitive inhibitor, this compound has demonstrated a profound impact on critical cellular processes, including cell cycle progression, apoptosis, and neuroprotection. This technical guide provides an in-depth analysis of the primary molecular targets of this compound, presenting quantitative data on its inhibitory potency, detailed experimental protocols for assessing its activity, and visualizations of the key signaling pathways it modulates.

Primary Molecular Targets of this compound

This compound's primary inhibitory activity is directed towards two main families of serine/threonine kinases: Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3).

Cyclin-Dependent Kinases (CDKs): this compound exhibits potent inhibition of several CDK-cyclin complexes that are fundamental regulators of the cell cycle. By binding to the ATP-binding pocket of these kinases, this compound prevents the phosphorylation of key substrates required for cell cycle transitions, leading to cell cycle arrest.[1]

Glycogen Synthase Kinase-3 (GSK-3): this compound is a highly potent inhibitor of GSK-3β.[2] GSK-3 is a constitutively active kinase involved in a myriad of cellular processes, including glycogen metabolism, cell adhesion, proliferation, and apoptosis. Inhibition of GSK-3β by this compound has been shown to modulate the Wnt/β-catenin signaling pathway, a critical pathway in development and disease.

Quantitative Analysis of Kinase Inhibition

The inhibitory potency of this compound against its primary and secondary kinase targets is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

| Target Kinase | IC50 (µM) |

| Primary Targets | |

| GSK-3β | 0.023[3] |

| CDK1/cyclin B | 0.4[3] |

| CDK2/cyclin A | 0.68[3] |

| CDK5/p25 | 0.85[3] |

| Secondary Targets | |

| Lck | 0.47 |

| CDK2/cyclin E | 7.5[3] |

| erk 2 | 9[3] |

| c-src | 15[3] |

| casein kinase 2 | 20[3] |

| erk 1 | 20[3] |

Signaling Pathway Inhibition

The inhibitory action of this compound on its primary targets has significant downstream effects on major signaling pathways.

Wnt/β-catenin Signaling Pathway

In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. By inhibiting GSK-3β, this compound prevents the phosphorylation of β-catenin, leading to its stabilization, nuclear translocation, and the activation of TCF/LEF-mediated transcription of Wnt target genes.[4]

References

Kenpaullone: A Technical Guide to its Role in Wn/β-Catenin Signaling Pathway Activation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of Kenpaullone, a potent small molecule inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), and its consequential role as an activator of the canonical Wnt/β-catenin signaling pathway. This document details the molecular mechanism of this compound, presents its inhibitory activity against GSK-3β and other kinases, and offers comprehensive experimental protocols for researchers investigating its effects. The guide includes detailed methodologies for cell culture, treatment, and downstream analysis of Wnt pathway activation, including Western blotting for β-catenin and TCF/LEF reporter assays. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to provide clear, logical representations for research and development applications.

Introduction

The Wnt/β-catenin signaling pathway is a highly conserved cascade crucial for embryonic development, tissue homeostasis, and stem cell regulation. Its dysregulation is implicated in a multitude of diseases, including cancer. A key regulatory node in this pathway is the "destruction complex," which includes GSK-3β. In the absence of a Wnt ligand, GSK-3β phosphorylates β-catenin, targeting it for proteasomal degradation. This compound, a member of the paullone family of benzazepinones, has emerged as a valuable chemical tool for activating this pathway through its potent and ATP-competitive inhibition of GSK-3β. By inhibiting GSK-3β, this compound prevents the phosphorylation and subsequent degradation of β-catenin, leading to its accumulation, nuclear translocation, and the activation of TCF/LEF-mediated transcription of Wnt target genes.

Mechanism of Action: this compound as a Wnt Pathway Activator

This compound's primary mechanism for activating the Wnt/β-catenin pathway is through the direct inhibition of GSK-3β.[1] This inhibition is competitive with respect to ATP.[1] By binding to the ATP-binding pocket of GSK-3β, this compound prevents the kinase from phosphorylating its substrates, most notably β-catenin.[2] This disruption of the destruction complex leads to the stabilization and accumulation of β-catenin in the cytoplasm. Subsequently, stabilized β-catenin translocates to the nucleus, where it associates with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to initiate the transcription of Wnt target genes.[3]

Quantitative Data: Inhibitory Activity of this compound

This compound is a potent inhibitor of GSK-3β, but it also exhibits activity against other kinases, particularly Cyclin-Dependent Kinases (CDKs). It is crucial for researchers to consider these potential off-target effects when interpreting experimental results.

| Target Kinase | IC50 | Reference |

| GSK-3β | 23 nM | [1] |

| CDK1/cyclin B | 0.4 µM | [1] |

| CDK2/cyclin A | 0.68 µM | [1] |

| CDK5/p25 | 0.85 µM | [1] |

| CDK2/cyclin E | 7.5 µM | [1] |

| c-Src | 15 µM | [1] |

| Casein Kinase 2 | 20 µM | [1] |

| ERK1 | 20 µM | [1] |

| ERK2 | 9 µM | [1] |

Experimental Protocols

The following are detailed protocols for key experiments to assess the activation of the Wnt/β-catenin signaling pathway by this compound.

Cell Culture and Treatment

A common cell line used for studying Wnt signaling is the Human Embryonic Kidney 293 (HEK293) cell line.

-

Cell Seeding: Plate HEK293 cells in the desired format (e.g., 6-well plates for Western blotting, 96-well plates for reporter assays) at a density that will result in 70-80% confluency at the time of treatment.

-

This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations. A typical working concentration range for this compound to activate the Wnt pathway is 1-10 µM.

-

Treatment: Remove the existing medium from the cells and replace it with the medium containing various concentrations of this compound or a vehicle control (DMSO at the same final concentration as the highest this compound treatment).

-

Incubation: Incubate the cells for a specified duration. For β-catenin accumulation, a time course of 6, 12, and 24 hours is recommended. For TCF/LEF reporter assays, a 24-hour incubation is typical.

Western Blot for β-catenin Accumulation

This protocol details the detection and quantification of stabilized β-catenin.

-

Cell Lysis:

-

Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[4]

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA protein assay kit.[4]

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[4]

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for β-catenin (e.g., rabbit anti-β-catenin, diluted 1:1000 in blocking buffer) overnight at 4°C.[5]

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, diluted 1:3000 in blocking buffer) for 1 hour at room temperature.[6]

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Capture the image using a chemiluminescence imaging system.

-

Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the β-catenin band intensity to a loading control (e.g., β-actin or GAPDH).[4]

-

TCF/LEF Reporter Assay

This assay quantitatively measures the transcriptional activity of β-catenin.

-

Cell Culture and Transfection:

-

Seed HEK293T cells in a 96-well plate.

-

Co-transfect cells with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid expressing Renilla luciferase under a constitutive promoter for normalization of transfection efficiency. A FOPFlash plasmid with mutated TCF/LEF binding sites can be used as a negative control.[3]

-

-

Treatment:

-

Approximately 24 hours post-transfection, treat the cells with various concentrations of this compound or a vehicle control.

-

-

Cell Lysis:

-

After a 24-hour incubation with this compound, lyse the cells using the buffer provided in the luciferase assay kit.

-

-

Luciferase Assay:

-

Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[3]

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the fold activation by dividing the normalized luciferase activity of the this compound-treated samples by that of the vehicle-treated control.[3]

-

Expected Outcomes and Interpretation

-

Western Blot: A dose-dependent increase in the intensity of the β-catenin band is expected with increasing concentrations of this compound, indicating stabilization of the protein.

-

TCF/LEF Reporter Assay: A dose-dependent increase in luciferase activity is anticipated, reflecting the enhanced transcriptional activity of the β-catenin/TCF/LEF complex.

It is important to correlate the findings from both assays to confirm that the observed transcriptional activation is a direct result of β-catenin stabilization.

Conclusion

This compound serves as a potent and valuable tool for the in vitro and in vivo activation of the Wnt/β-catenin signaling pathway. Its well-characterized mechanism of action as a GSK-3β inhibitor allows for the controlled study of the downstream consequences of Wnt pathway activation. The experimental protocols provided in this guide offer a robust framework for researchers to investigate the effects of this compound on β-catenin stabilization and transcriptional activity. Careful consideration of its off-target effects, particularly on CDKs, is essential for the accurate interpretation of experimental data. This guide provides the necessary technical information for researchers, scientists, and drug development professionals to effectively utilize this compound in their studies of Wnt signaling.

References

The Biological Activity of Kenpaullone in Stem Cell Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kenpaullone, a small molecule inhibitor, has emerged as a significant tool in the field of stem cell research. Its multifaceted biological activities, primarily centered around the inhibition of Glycogen Synthase Kinase 3β (GSK-3β) and Cyclin-Dependent Kinases (CDKs), have profound implications for cellular reprogramming, differentiation, and survival. This technical guide provides an in-depth overview of this compound's core biological functions in stem cell applications, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.

Core Mechanism of Action

This compound exerts its biological effects by competitively inhibiting the ATP-binding pocket of its target kinases. Its primary targets relevant to stem cell biology are GSK-3β and various CDKs.[1] The inhibition of GSK-3β is particularly crucial as this kinase is a key negative regulator of the canonical Wnt/β-catenin signaling pathway.[2] By inhibiting GSK-3β, this compound prevents the phosphorylation and subsequent degradation of β-catenin.[2] This allows β-catenin to accumulate in the cytoplasm, translocate to the nucleus, and activate the transcription of target genes involved in pluripotency, proliferation, and differentiation.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding this compound's activity and applications in stem cell research.

Table 1: Inhibitory Activity of this compound

| Target Kinase | IC50 Value (µM) | Reference |

| Glycogen Synthase Kinase 3β (GSK-3β) | 0.23 | [1] |

| Cyclin-Dependent Kinase 1 (CDK1)/cyclin B | 0.4 | [1] |

| Cyclin-Dependent Kinase 2 (CDK2)/cyclin A | 0.68 | [1] |

| Cyclin-Dependent Kinase 5 (CDK5)/p25 | 0.85 | [1] |

| Lymphocyte Kinase | 0.47 | [1] |

Table 2: Applications of this compound in Stem Cell Research

| Application | Stem Cell Type | Concentration (µM) | Key Outcome | Reference |

| Reprogramming | Mouse Embryonic Fibroblasts (MEFs) | 5 | Replaces the requirement for Klf4 in the generation of induced pluripotent stem cells (iPSCs).[4][5] | [4][5] |

| Neuronal Differentiation | Human Neural Progenitor Cells | 3 | Enhances neuronal differentiation.[6] | [6] |

| Motor Neuron Survival | Mouse Embryonic Stem Cell-derived Motor Neurons | 10 | Promotes survival of motor neurons, particularly under trophic factor withdrawal.[7] | [7] |

| Motor Neuron Protection from ER Stress | Human iPSC-derived Motor Neurons | 3-5 | Rescues motor neurons from Endoplasmic Reticulum (ER) stress-induced cell death.[8] | [8] |

| Glioblastoma Stem Cell (GSC) Inhibition | Human Glioblastoma Stem Cells | Varies (dose-dependent) | Suppresses stem cell phenotype and enhances the cytotoxic effect of temozolomide (TMZ).[9] | [9] |

Signaling Pathways and Experimental Workflows

Wnt/β-catenin Signaling Pathway Modulation by this compound

This compound's primary mechanism in stem cell fate regulation is through the modulation of the Wnt/β-catenin pathway. The following diagram illustrates this process.

References

- 1. stemcell.com [stemcell.com]

- 2. benchchem.com [benchchem.com]

- 3. Repurposing cancer drugs identifies this compound which ameliorates pathologic pain in preclinical models via normalization of inhibitory neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. researchgate.net [researchgate.net]

- 6. A High-content screen identifies compounds promoting the neuronal differentiation and the midbrain dopamine neuron specification of human neural progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Small Molecule Screen in Stem Cell-derived Motor Neurons Identifies a Kinase Inhibitor as a Candidate Therapeutic for ALS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Stem Cell-Based Screening Platform Identifies Compounds that Desensitize Motor Neurons to Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of GSK3β inhibitor this compound as a temozolomide enhancer against glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Kenpaullone as a GSK-3β Inhibitor for Neuroprotection: A Technical Guide

Introduction

Glycogen Synthase Kinase-3β (GSK-3β) is a constitutively active serine/threonine kinase implicated in a multitude of cellular processes, including metabolism, cell cycle regulation, and apoptosis.[1] In the central nervous system, dysregulation and hyperactivation of GSK-3β are linked to the pathogenesis of several neurodegenerative diseases, such as Alzheimer's disease (AD), Parkinson's disease (PD), and amyotrophic lateral sclerosis (ALS).[2][3][4] Its pathological roles include the hyperphosphorylation of tau protein leading to neurofibrillary tangles in AD, modulation of α-synuclein aggregation in PD, and contributions to neuroinflammation and mitochondrial dysfunction.[2] This central role in neurodegenerative pathways makes GSK-3β a compelling therapeutic target.

Kenpaullone (9-Bromo-7,12-dihydroindolo[3,2-d][5]benzazepin-6(5H)-one) is a potent, ATP-competitive, and reversible inhibitor of GSK-3β.[6][7] It has demonstrated significant neuroprotective and anti-inflammatory properties in various preclinical models.[8][9] By inhibiting GSK-3β, this compound modulates critical signaling pathways, reduces pathological protein aggregation, mitigates neuroinflammation, and prevents neuronal apoptosis.[2][8] This guide provides an in-depth technical overview of this compound, focusing on its mechanism of action, quantitative inhibitory data, relevant experimental protocols, and key signaling pathways involved in its neuroprotective effects.

Quantitative Data: Inhibitory Profile of this compound

This compound exhibits a potent inhibitory activity against GSK-3β and also affects other kinases, primarily cyclin-dependent kinases (CDKs). Its selectivity is concentration-dependent.

Table 1: In Vitro Inhibitory Activity of this compound against Various Kinases

| Target Kinase | IC50 Value | Reference(s) |

| GSK-3β | 23 nM - 230 nM | [5][6][10] |

| CDK1/cyclin B | 400 nM | [5][6] |

| Lck | 470 nM | [6][7] |

| CDK2/cyclin A | 680 nM | [5][6] |

| CDK5/p25 | 850 nM | [5][6] |

| CDK2/cyclin E | 7.5 µM | [5][6] |

| ERK2 | 9 µM | [5][6] |

| c-Src | 15 µM | [5][6] |

| Casein Kinase 2 | 20 µM | [5][6] |

| ERK1 | 20 µM | [5][6] |

Table 2: Efficacy of this compound in an Alzheimer's Disease Animal Model

| Animal Model | Dosing Regimen | Key Findings | Reference(s) |

| 5XFAD Transgenic Mice | 1 mg/kg, 3 mg/kg, 5 mg/kg | Dose-dependent improvement in cognitive performance (Morris water maze, novel object recognition). Significant reduction in amyloid-beta (Aβ) plaque burden in the hippocampus and cortex. Decreased levels of proinflammatory cytokines (IL-1β, IL-6, TNF-α). Downregulation of genes related to neurodegeneration (BACE1, PS1) and apoptosis (caspase-3, Bax, Bad). | [8][11] |

Signaling Pathways Modulated by this compound

This compound exerts its neuroprotective effects primarily through the modulation of signaling pathways regulated by GSK-3β.

Wnt/β-catenin Signaling Pathway

In the absence of a Wnt signal, GSK-3β is a key component of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[12] By inhibiting GSK-3β, this compound prevents the phosphorylation of β-catenin. This allows β-catenin to accumulate, translocate to the nucleus, and activate the transcription of target genes involved in cell survival and neurogenesis.[4][7][13]

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical cell survival pathway.[1] Upon activation by growth factors, Akt (also known as Protein Kinase B) phosphorylates GSK-3β at the Serine-9 residue, leading to its inactivation.[4] This inhibition of GSK-3β prevents it from promoting apoptosis. This compound acts downstream in this pathway, directly inhibiting GSK-3β and mimicking the pro-survival effects of Akt activation.[14]

Experimental Protocols

This section details methodologies for key experiments used to evaluate the neuroprotective effects of this compound.

In Vitro Kinase Inhibition Assay

This protocol determines the IC50 value of this compound against GSK-3β.

-

Principle: A luminometric assay that measures the amount of ATP remaining in solution following a kinase reaction. The amount of ATP consumed is proportional to kinase activity.

-

Methodology:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

-

Dilute recombinant human GSK-3β kinase to the desired concentration in the reaction buffer.

-

Prepare a specific peptide substrate for GSK-3β and ATP at a concentration near its Km value.

-

Perform serial dilutions of this compound in DMSO, followed by a final dilution in the reaction buffer.

-

-

Assay Procedure (96-well plate format):

-

Add the GSK-3β enzyme, substrate, and this compound dilutions to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP using a commercial kit (e.g., ADP-Glo™ Kinase Assay). This involves adding a reagent to convert the remaining ATP to a luminescent signal.

-

-

Data Analysis:

-

Measure luminescence using a plate reader.

-

Plot the percentage of kinase inhibition against the logarithm of this compound concentration.

-

Calculate the IC50 value using non-linear regression analysis.[15]

-

-

Neuroprotection Assay (Cell-Based)

This protocol evaluates this compound's ability to protect neuronal cells from a neurotoxin.

-

Principle: Quantifies cell viability after exposure to a neurotoxin in the presence or absence of the test compound.

-

Cell Line: Human neuroblastoma cells (e.g., SH-SY5Y) are commonly used.[15]

-

Neurotoxin: A relevant toxin for the disease model, such as MPP+ for Parkinson's disease models or Aβ oligomers for Alzheimer's models.[9]

-

Methodology:

-

Cell Culture: Seed SH-SY5Y cells in a 96-well plate and allow them to adhere.

-

Treatment: Pre-treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for a specified period (e.g., 2-24 hours).

-

Toxin Exposure: Add the neurotoxin to the wells (except for the untreated control wells) and incubate for an additional period (e.g., 24-48 hours).

-

Viability Assessment: Measure cell viability using a standard assay (see Protocol 3).

-

Data Analysis: Calculate the percentage of cell viability for each condition relative to the untreated control. A statistically significant increase in viability in the this compound + toxin group compared to the toxin-only group indicates a neuroprotective effect.[15]

-

Cell Viability Assays

These assays are used in neuroprotection protocols to quantify the number of living cells.

-

A. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

-

Principle: The mitochondrial reductase enzymes in viable cells convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan is proportional to the number of viable cells.

-

Protocol:

-

After the treatment period, add MTT solution (final concentration ~0.5 mg/mL) to each well.

-

Incubate for 2-4 hours at 37°C for formazan crystals to form.

-

Add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the crystals.

-

Read the absorbance at approximately 570 nm using a microplate reader.[16][17][18]

-

-

-

B. WST-8 / CCK-8 (Cell Counting Kit-8) Assay

-

Principle: A more sensitive assay where the WST-8 tetrazolium salt is reduced by cellular dehydrogenases to produce a water-soluble orange formazan dye.

-

Protocol:

-

Experimental Workflow for Assessing Neuroprotection

The following diagram illustrates a typical workflow for evaluating the neuroprotective potential of this compound in vitro.

This compound is a well-characterized, potent inhibitor of GSK-3β with demonstrated neuroprotective efficacy in multiple preclinical models of neurodegenerative diseases. Its mechanism of action, centered on the modulation of critical cell survival pathways like Wnt/β-catenin and the prevention of pro-apoptotic signals, makes it a valuable tool for research and a promising candidate for further therapeutic development. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for scientists and researchers aiming to investigate the role of GSK-3β inhibition in neuroprotection and to explore the therapeutic potential of this compound.

References

- 1. Glycogen synthase kinase-3β, mood stabilizers, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of glycogen synthase kinase 3 beta in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glycogen Synthase Kinase 3β Involvement in Neuroinflammation and Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | The dual role of glycogen synthase kinase-3 beta (GSK3β) in neurodegenerative pathologies: interplay between autophagy and disease progression [frontiersin.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound A potent, cell-permeable, and reversible inhibitor of glycogen synthase kinase-3β (IC50 = 230 nM), Lck (IC50= 470 nM), and cyclin-dependent kinases (Cdks). | 142273-20-9 [sigmaaldrich.com]

- 7. stemcell.com [stemcell.com]

- 8. tandfonline.com [tandfonline.com]

- 9. This compound - LKT Labs [lktlabs.com]

- 10. selleckchem.com [selleckchem.com]

- 11. This compound attenuates amyloid-beta deposition and neuroinflammation, improving memory in a 5XFAD mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. Frontiers | GSK-3β Inhibitor Alsterpaullone Attenuates MPP+-Induced Cell Damage in a c-Myc-Dependent Manner in SH-SY5Y Cells [frontiersin.org]

- 14. Natural compounds regulate the PI3K/Akt/GSK3β pathway in myocardial ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Identification of GSK3β inhibitor this compound as a temozolomide enhancer against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ATP-Competitive Inhibition of Kenpaullone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Kenpaullone, a potent and reversible inhibitor of Glycogen Synthase Kinase-3β (GSK-3β) and various Cyclin-Dependent Kinases (CDKs). Its mechanism as an ATP-competitive inhibitor makes it a valuable tool in cell biology research and a lead compound in drug discovery. We will delve into its inhibitory profile, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

The Core Mechanism: ATP-Competitive Inhibition

This compound exerts its inhibitory effect by directly competing with adenosine triphosphate (ATP) for binding to the catalytic site of its target kinases.[1] Protein kinases, such as GSK-3β and CDKs, function by transferring a phosphate group from ATP to a specific substrate protein, a process crucial for signal transduction. This compound's structure allows it to fit into the hydrophobic ATP-binding pocket of these kinases.[2] By occupying this site, it physically blocks ATP from binding, thereby preventing the phosphotransfer reaction and inhibiting the kinase's activity.[2][3] This mode of action is reversible and concentration-dependent.

References

Kenpaullone's Effect on Cyclin-Dependent Kinases: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kenpaullone, a member of the paullone family of small molecules, has emerged as a significant tool in cell biology and a potential therapeutic agent due to its potent inhibitory activity against a range of protein kinases. This technical guide provides a comprehensive overview of this compound's primary mechanism of action as an ATP-competitive inhibitor of cyclin-dependent kinases (CDKs), key regulators of the cell cycle. Beyond its effects on CDKs, this document also explores its potent inhibition of glycogen synthase kinase-3β (GSK-3β), highlighting its role in modulating multiple signaling pathways. Detailed quantitative data on its inhibitory potency, comprehensive experimental protocols for assessing its activity, and visualizations of the relevant biological pathways and experimental workflows are presented to serve as a valuable resource for researchers in the fields of oncology, neuroscience, and regenerative medicine.

Introduction

This compound (9-bromo-7,12-dihydro-indolo[3,2-d][1]benzazepin-6(5H)-one) is a well-characterized small molecule inhibitor that has garnered significant interest for its ability to modulate the activity of key cellular kinases.[2][3] Initially identified through the National Cancer Institute's anti-cancer drug screen, it has since been extensively studied for its effects on cell cycle progression, apoptosis, and neuronal function.[2][4] This guide focuses on the core aspect of this compound's activity: its interaction with and inhibition of cyclin-dependent kinases.

Mechanism of Action

This compound exerts its inhibitory effects by acting as an ATP-competitive inhibitor.[2][5][6] Molecular modeling studies have indicated that this compound can effectively bind to the ATP-binding pocket of CDKs, making contacts with residues that are crucial for ATP binding and catalysis.[2] This competitive inhibition prevents the transfer of the gamma-phosphate from ATP to the kinase's substrate, thereby blocking the downstream signaling events. The apparent Ki for CDK1/cyclin B is approximately 2.5 µM.[7]

Quantitative Inhibitory Activity

The potency and selectivity of this compound have been determined against a panel of kinases. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below, providing a clear comparison of its activity across different kinase targets.

Table 1: Inhibitory Activity of this compound against Cyclin-Dependent Kinases

| Kinase Complex | IC50 (µM) |

| CDK1/cyclin B | 0.4[1][2] |

| CDK2/cyclin A | 0.68[1][2] |

| CDK2/cyclin E | 7.5[1][2] |

| CDK5/p25 | 0.85[1][2] |

| CDK5/p35 | Not explicitly stated, but often used interchangeably with p25 |

Table 2: Inhibitory Activity of this compound against Other Kinases

| Kinase | IC50 (µM) |

| GSK-3β | 0.023 - 0.23[1][5] |

| c-Src | 15[1][2] |

| Casein Kinase 2 (CK2) | 20[1][2] |

| ERK1 | 20[1][2] |

| ERK2 | 9[1][2] |

| Lck | 0.47[6] |

Impact on Cellular Signaling Pathways

This compound's inhibition of CDKs and GSK-3β has profound effects on multiple cellular signaling pathways, most notably the cell cycle and the Wnt signaling pathway.

Cell Cycle Regulation

By inhibiting CDK1 and CDK2, this compound disrupts the normal progression of the cell cycle. Treatment of cells with this compound has been shown to cause a delay in cell cycle progression, with a notable arrest at the G1/S boundary.[7] This is consistent with the roles of CDK2/cyclin E and CDK2/cyclin A in promoting entry into and progression through S phase.

Wnt Signaling Pathway

This compound is a potent inhibitor of GSK-3β, a key negative regulator of the canonical Wnt signaling pathway.[6] In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, targeting it for proteasomal degradation. Inhibition of GSK-3β by this compound leads to the stabilization and nuclear accumulation of β-catenin, which then activates the transcription of Wnt target genes.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Kinase Inhibition Assay (Radiolabel-based)

This protocol describes a method to determine the IC50 of this compound against a specific kinase using a radioactive ATP isotope.

Materials:

-

Purified kinase (e.g., CDK1/cyclin B)

-

Kinase-specific substrate (e.g., Histone H1)

-

This compound stock solution (in DMSO)

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 2.5 mM EGTA, 0.01% Brij-35)

-

[γ-³²P]ATP

-

10% Trichloroacetic acid (TCA)

-

Phosphocellulose paper (P81)

-

Scintillation counter and vials

Procedure:

-

Prepare serial dilutions of this compound in kinase reaction buffer. Include a DMSO-only control.

-

In a microcentrifuge tube, combine the kinase reaction buffer, the kinase, and its substrate.

-

Add the diluted this compound or DMSO control to the respective tubes.

-

Initiate the kinase reaction by adding [γ-³²P]ATP. The final ATP concentration should be at or near its Km for the kinase.

-

Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is within the linear range.

-

Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper strip.

-

Wash the P81 paper strips multiple times with 10% TCA to remove unincorporated [γ-³²P]ATP.

-

Place the washed P81 paper in a scintillation vial with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (WST-8 Assay)

This protocol outlines a method to assess the effect of this compound on the viability of a cell line.

Materials:

-

Cell line of interest (e.g., a cancer cell line)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

WST-8 reagent (e.g., Cell Counting Kit-8)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (DMSO) and an untreated control.

-

Remove the old medium from the wells and add 100 µL of the diluted compound or control.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

Add 10 µL of WST-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C, allowing viable cells to metabolize the WST-8 tetrazolium salt into a formazan dye.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

-

Plot the percent viability against the logarithm of the this compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Conclusion

This compound is a versatile and potent kinase inhibitor with well-defined effects on cyclin-dependent kinases and GSK-3β. Its ability to arrest the cell cycle and modulate Wnt signaling makes it an invaluable tool for basic research and a promising scaffold for the development of novel therapeutics. This guide provides a foundational understanding of this compound's biochemical and cellular effects, supported by quantitative data and detailed experimental protocols, to aid researchers in their exploration of this multifaceted compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery and initial characterization of the paullones, a novel class of small-molecule inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. stemcell.com [stemcell.com]

- 7. academic.oup.com [academic.oup.com]

Kenpaullone: A Technical Guide to its Chemical Synthesis, Structure, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kenpaullone, with the IUPAC name 9-bromo-7,12-dihydro-5H-indolo[3,2-d][1]benzazepin-6-one, is a potent and versatile small molecule inhibitor of multiple protein kinases. It has garnered significant interest in the scientific community for its therapeutic potential in a range of diseases, including cancer and neurodegenerative disorders. This technical guide provides a comprehensive overview of the chemical synthesis, structural characteristics, and mechanism of action of this compound, with a focus on its inhibitory effects on Glycogen Synthase Kinase-3β (GSK-3β) and Cyclin-Dependent Kinases (CDKs).

Chemical Structure and Properties

This compound is an indolobenzazepine with the chemical formula C₁₆H₁₁BrN₂O and a molecular weight of 327.18 g/mol .[2] Its structure is characterized by a fused ring system consisting of an indole, a benzene, and an azepine ring, with a bromine substituent at the 9-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 9-bromo-7,12-dihydro-5H-indolo[3,2-d][1]benzazepin-6-one | [2] |

| CAS Number | 142273-20-9 | [2] |

| Molecular Formula | C₁₆H₁₁BrN₂O | [2] |

| Molecular Weight | 327.18 g/mol | [2] |

| Appearance | Off-white to yellow solid | [1] |

Chemical Synthesis

The synthesis of this compound and its analogs primarily relies on the Fischer indole synthesis as the key step. This reaction involves the cyclization of a phenylhydrazone derivative under acidic conditions to form the indole ring system.

Experimental Protocol: Synthesis of this compound via Fischer Indole Synthesis

This protocol is a generalized procedure based on established methods for the synthesis of paullones.[3][4]

Step 1: Synthesis of the Phenylhydrazone Precursor

-

To a solution of 4-bromophenylhydrazine hydrochloride in ethanol, add a stoichiometric equivalent of 1H-[1]benzazepine-2,5(3H,4H)-dione.

-

Add a catalytic amount of a strong acid, such as hydrochloric acid or sulfuric acid.

-

Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature. The phenylhydrazone product will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Fischer Indole Synthesis

-

Suspend the dried phenylhydrazone in a high-boiling point solvent, such as diphenyl ether or a mixture of acetic acid and hydrochloric acid.

-

Heat the mixture to reflux (typically 180-250 °C, depending on the solvent) for 1-3 hours. The cyclization reaction will occur, leading to the formation of the indolobenzazepine core.

-

Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Add a non-polar solvent, such as hexane, to precipitate the crude this compound.

-

Collect the crude product by vacuum filtration.

Step 3: Purification

-

Purify the crude this compound by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Combine the fractions containing the pure product, as determined by TLC analysis.

-

Remove the solvent under reduced pressure.

-

Recrystallize the purified this compound from a suitable solvent system (e.g., ethanol/water) to obtain the final product as a crystalline solid.

Mechanism of Action: Kinase Inhibition

This compound exerts its biological effects primarily through the competitive inhibition of ATP binding to the active site of several protein kinases. Its most prominent targets are GSK-3β and various CDKs.

Table 2: Inhibitory Activity of this compound against Various Kinases

| Kinase Target | IC₅₀ (µM) | Reference |

| GSK-3β | 0.023 | [1] |

| CDK1/cyclin B | 0.4 | [1] |

| CDK2/cyclin A | 0.68 | [1] |

| CDK5/p25 | 0.85 | [1] |

| CDK2/cyclin E | 7.5 | [1] |

| c-Src | 15 | [1] |

| Casein Kinase 2 | 20 | [1] |

| ERK1 | 20 | [1] |

| ERK2 | 9 | [1] |

Experimental Protocol: In Vitro Kinase Inhibition Assay (General)

The following is a generalized protocol for determining the IC₅₀ of this compound against a target kinase.

Materials:

-

Purified recombinant kinase (e.g., GSK-3β or CDK1/cyclin B)

-

Specific peptide substrate for the kinase (e.g., GS-1 peptide for GSK-3β, Histone H1 for CDK1/cyclin B)

-

This compound stock solution (in DMSO)

-

Kinase assay buffer (containing MgCl₂, DTT, and a buffering agent like Tris-HCl or MOPS)

-

[γ-³²P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™)

-

Phosphocellulose paper or other means of separating phosphorylated substrate

-

Scintillation counter or luminometer

Procedure:

-

Prepare serial dilutions of this compound in the kinase assay buffer.

-

In a reaction tube or well of a microplate, combine the kinase, its specific substrate, and the desired concentration of this compound. Include a control with no inhibitor (vehicle only).

-

Pre-incubate the mixture at 30°C for 10-15 minutes to allow the inhibitor to bind to the kinase.

-

Initiate the kinase reaction by adding a solution of ATP (containing a tracer amount of [γ-³²P]ATP if using the radioactive method) to a final concentration near the Kₘ for ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes), ensuring the reaction remains in the linear range.

-

Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper or by adding a stop solution.

-

If using the radioactive method, wash the phosphocellulose paper extensively with a dilute phosphoric acid solution to remove unincorporated [γ-³²P]ATP.

-

Quantify the amount of phosphorylated substrate using a scintillation counter or a luminometer for non-radioactive methods.

-

Calculate the percentage of kinase inhibition for each this compound concentration relative to the no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Signaling Pathways Modulated by this compound

Wnt/β-catenin Signaling Pathway

One of the most well-characterized pathways affected by this compound is the canonical Wnt/β-catenin signaling pathway. In the absence of a Wnt ligand, GSK-3β is a key component of a "destruction complex" that also includes Axin, Adenomatous Polyposis Coli (APC), and Casein Kinase 1 (CK1). This complex phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. By inhibiting GSK-3β, this compound prevents the phosphorylation of β-catenin. This leads to the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus. In the nucleus, β-catenin acts as a co-activator for T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors, leading to the expression of Wnt target genes involved in cell proliferation, differentiation, and survival.

Cell Cycle Regulation via CDK Inhibition

This compound also plays a crucial role in regulating the cell cycle through its inhibition of CDKs. CDKs are a family of kinases that, when complexed with their regulatory cyclin subunits, drive the progression of the cell cycle through distinct phases (G1, S, G2, and M). This compound's inhibition of key CDKs, such as CDK1/cyclin B, leads to cell cycle arrest, typically at the G2/M transition. This prevents cells from entering mitosis and can ultimately induce apoptosis in cancer cells. The inhibition of CDK2/cyclin A and CDK2/cyclin E can also contribute to cell cycle arrest at the G1/S and intra-S phase checkpoints.

Conclusion

This compound is a valuable research tool and a promising therapeutic candidate due to its potent inhibition of GSK-3β and CDKs. Its chemical synthesis is achievable through established organic chemistry reactions, with the Fischer indole synthesis being a cornerstone of its preparation. The ability of this compound to modulate fundamental cellular processes, including Wnt/β-catenin signaling and cell cycle progression, underscores its significance in drug discovery and development. This technical guide provides a foundational understanding of this compound for researchers and scientists working to further elucidate its biological functions and explore its therapeutic applications.

References

- 1. Discovery and initial characterization of the paullones, a novel class of small-molecule inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Paullones, a series of cyclin-dependent kinase inhibitors: synthesis, evaluation of CDK1/cyclin B inhibition, and in vitro antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Kenpaullone in Pluripotency Induction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Kenpaullone's role in the induction of cellular pluripotency. It details the compound's mechanism of action, its application in reprogramming protocols, and the underlying signaling pathways it modulates. Quantitative data, detailed experimental methodologies, and visual diagrams of key processes are presented to facilitate a deeper understanding for research and development applications.

Introduction: The Role of Small Molecules in Reprogramming

The generation of induced pluripotent stem cells (iPSCs) by overexpressing key transcription factors has revolutionized regenerative medicine. However, the reliance on viral vectors, particularly those carrying oncogenes like c-Myc, presents significant safety concerns for clinical applications[1]. This has driven the search for small molecules that can replace or enhance the function of these factors, offering a safer, more controlled, and efficient reprogramming methodology[2].

This compound, a small molecule inhibitor, has emerged as a significant tool in this context. It has been identified for its ability to functionally replace the transcription factor Klf4 in the reprogramming cocktail, thereby enabling the generation of iPSCs from somatic cells with a reduced set of genetic elements[2][3]. This guide explores the molecular basis of this compound's activity and its practical application in pluripotency induction.

Mechanism of Action: A Dual Inhibitor

This compound is a potent, ATP-competitive inhibitor primarily targeting Glycogen Synthase Kinase 3β (GSK-3β) and various Cyclin-Dependent Kinases (CDKs)[4][5]. Its function in pluripotency is largely attributed to its inhibition of GSK-3β, a key negative regulator in the canonical Wnt/β-catenin signaling pathway, which is crucial for maintaining pluripotency and promoting reprogramming[1][6]. By inhibiting GSK-3β, this compound mimics Wnt signaling, leading to the stabilization and nuclear accumulation of β-catenin, which in turn activates pluripotency-associated gene expression[7][8].

The inhibitory concentrations (IC₅₀) of this compound against its primary kinase targets are summarized below. This data highlights its high potency for GSK-3β.

| Target Kinase | IC₅₀ Value | Reference(s) |

| GSK-3β | 23 nM - 0.23 µM | [2][4][5] |

| Cdk1/cyclin B | 0.4 µM | [4][5] |

| Cdk2/cyclin A | 0.68 µM | [4][5][9] |

| Cdk5/p25 | 0.85 µM | [4][5][9] |

| Cdk2/cyclin E | 7.5 µM | [5][9] |

This compound in iPSC Generation: Replacing Klf4

A seminal application of this compound is its ability to replace the transcription factor Klf4 in the generation of iPSCs from murine fibroblasts transduced with Oct4, Sox2, and c-Myc (OSM)[2][3]. While successful, the process exhibits distinct kinetics and efficiency compared to standard four-factor reprogramming.

Studies have shown that while this compound can effectively substitute for Klf4, the reprogramming efficiency is generally lower and the timeline is extended. Conversely, when used in conjunction with all four Yamanaka factors (OSKM), this compound can enhance the overall efficiency of iPSC generation, an effect also observed with other GSK-3β inhibitors[2][3].

| Reprogramming Condition | Key Observation | Reference(s) |

| OSM + this compound | Successfully generates iPSCs, replacing Klf4. | [2][3] |

| Reprogramming efficiency is approximately 10-fold lower than OSKM. | [3][10] | |

| iPSC colony formation is delayed (25-30 days vs. 15 days for OSKM). | [3] | |

| OSKM + this compound | Increases the efficiency of standard four-factor reprogramming. | [2][3] |

Signaling Pathway: Wnt/β-catenin Modulation

This compound's primary mechanism in promoting pluripotency is through the potentiation of the canonical Wnt/β-catenin signaling pathway.

-

Inhibition of GSK-3β : In the absence of a Wnt signal, GSK-3β is active and phosphorylates β-catenin, targeting it for proteasomal degradation. This compound directly inhibits GSK-3β, preventing this phosphorylation.

-

β-catenin Stabilization : Unphosphorylated β-catenin is stable and accumulates in the cytoplasm.

-

Nuclear Translocation and Gene Activation : Stabilized β-catenin translocates to the nucleus, where it binds to TCF/LEF transcription factors to activate the expression of target genes, including those integral to the pluripotency network like Nanog.[1][2]

Experimental Protocol: iPSC Generation from MEFs using this compound

This protocol outlines the generation of iPSCs from Mouse Embryonic Fibroblasts (MEFs) using Oct4, Sox2, and c-Myc (OSM) in combination with this compound, adapted from published studies[2][3].

-

Cells : Early passage MEFs (e.g., carrying an Oct4-reporter like O4N or O4G for selection/screening).

-

Vectors : High-titer lentiviral or retroviral particles for mouse Oct4, Sox2, and c-Myc.

-

Media :

-

MEF Medium: DMEM, 10% FBS, 1x NEAA, 1x GlutaMAX, 1x Pen/Strep.

-

ES Cell Medium: KnockOut DMEM, 15% KSR, 1% FBS, 1x NEAA, 1x GlutaMAX, 0.1 mM β-mercaptoethanol, 1000 U/mL LIF.

-

-

Reagents : this compound (5 mM stock in DMSO), Polybrene or other transduction enhancers.

-

Cell Plating : Plate MEFs at a density of 5 x 10⁴ cells per well of a 6-well plate in MEF medium. Allow cells to adhere overnight.

-

Viral Transduction :

-

Replace the medium with fresh MEF medium containing Polybrene (final concentration 4-8 µg/mL).

-

Add the viral particles for Oct4, Sox2, and c-Myc.

-

Incubate for 12-24 hours.

-

-

This compound Treatment :

-

Two days post-transduction (Day 2), replace the medium with ES Cell Medium.

-

Split the wells into two treatment groups:

-

Control : ES Cell Medium with DMSO (vehicle control).

-

Test : ES Cell Medium with 5 µM this compound.

-

-

-

iPSC Culture and Colony Formation :

-

Replace the medium every 1-2 days with the corresponding fresh medium (with DMSO or 5 µM this compound).

-

Monitor the plates for the emergence of ES cell-like colonies starting from Day 10. Colonies generated with this compound may appear later (around Day 20-25)[3].

-

-

Colony Selection and Expansion :

-

Once colonies are well-formed and compact (typically Day 25-30), they can be manually picked.

-

Transfer individual colonies to a fresh plate seeded with a feeder layer of mitotically inactivated MEFs in ES Cell Medium (without this compound) for expansion and characterization.

-

-

Characterization :

Conclusion and Future Perspectives

This compound stands as a key chemical tool that provides valuable mechanistic insight into the process of cellular reprogramming. Its ability to replace Klf4 by modulating the Wnt/GSK-3β signaling pathway underscores the potential for developing fully chemical-based reprogramming strategies[2]. While its lower efficiency and slower kinetics compared to viral Klf4 present challenges, its role in enhancing four-factor reprogramming highlights its utility as a valuable adjunct[3]. Future research may focus on combining this compound with other small molecules to further improve efficiency and eliminate the need for any viral factors, paving the way for safer and more clinically applicable iPSC generation methods.

References

- 1. Wnt signaling promotes reprogramming of somatic cells to pluripotency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Reprogramming of murine fibroblasts to induced pluripotent stem cells with chemical complementation of Klf4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. stemcell.com [stemcell.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The use of small molecules in somatic-cell reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemically Induced Reprogramming of Somatic Cells to Pluripotent Stem Cells and Neural Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Kenpaullone in Human Mesenchymal Stem Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction